molecular formula C34H28FeP2 B7766098 1,1'-Ferrocenediyl-bis(diphenylphosphine)

1,1'-Ferrocenediyl-bis(diphenylphosphine)

Cat. No.: B7766098
M. Wt: 554.4 g/mol
InChI Key: HPXNTHKXCYMIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Ferrocenediyl-bis(diphenylphosphine) is a useful research compound. Its molecular formula is C34H28FeP2 and its molecular weight is 554.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Ferrocenediyl-bis(diphenylphosphine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Ferrocenediyl-bis(diphenylphosphine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXNTHKXCYMIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Ferrocenediyl-bis(diphenylphosphine)
Reactant of Route 2
1,1'-Ferrocenediyl-bis(diphenylphosphine)
Reactant of Route 3
1,1'-Ferrocenediyl-bis(diphenylphosphine)
Reactant of Route 4
1,1'-Ferrocenediyl-bis(diphenylphosphine)
Reactant of Route 5
1,1'-Ferrocenediyl-bis(diphenylphosphine)
Reactant of Route 6
1,1'-Ferrocenediyl-bis(diphenylphosphine)
Customer
Q & A

Q1: What are the structural characteristics of 1,1'-Ferrocenediyl-bis(diphenylphosphine)?

A1: 1,1'-Ferrocenediyl-bis(diphenylphosphine) is characterized by a ferrocene unit where two cyclopentadienyl rings are bridged by an iron atom. Each cyclopentadienyl ring is substituted with a diphenylphosphine group (-PPh2). []

Q2: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) typically behave as a ligand?

A2: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging, chelating, or unidentate ligand in the formation of metal complexes. Its versatility arises from the two phosphorus atoms, which can coordinate to one or two metal centers. [] For example, it can act as a bridging ligand in heteropolymetallic aggregates of gold(I), palladium(II), and platinum(II), forming complexes like [PtCl2{(µ-dppf)W(CO)5}2], where dppf bridges two platinum centers. [] It can also act as a chelating ligand in complexes like [Pt(O2CMe)2(dppf)]·H2O. []

Q3: What are the catalytic applications of 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes?

A3: 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes, particularly those of ruthenium, have demonstrated catalytic activity in transfer hydrogenation and hydrogenation reactions. For instance, cis-[RuCl2(ampy)(dppf)] has been successfully employed in the chemoselective reduction of aldehydes to primary alcohols. []

Q4: How does the structure of 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the geometry of platinum complexes?

A4: The presence of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with its σ-donating and π-accepting properties favors the formation of square-planar geometry in platinum(II) complexes like [Pt(O2CMe)2(dppf)]. This contrasts with the tetrameric structures observed in platinum acetate complexes without dppf, which exhibit bridging acetates and direct Pt-Pt bonds. []

Q5: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) participate in ligand transformation reactions?

A5: Yes, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can undergo ligand transformation. For example, in the complex [Pt(μ-S)(dppf)]2, the bridging sulfide ligands can be transformed into terminal chloromethanethiolato ligands upon reaction with dichloromethane, resulting in the formation of Pt(SCH2Cl)2(dppf). []

Q6: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the electrochemical properties of metal complexes?

A6: Incorporation of 1,1'-Ferrocenediyl-bis(diphenylphosphine) into metal complexes often introduces a redox-active center due to the presence of the ferrocene moiety. This is evident in cyclic voltammetry studies of dppf-containing complexes, which generally exhibit a chemically reversible oxidation attributed to the ferrocene unit. This is often followed by an irreversible oxidation of the complex itself. []

Q7: Are there any examples of unusual coordination modes for 1,1'-Ferrocenediyl-bis(diphenylphosphine)?

A7: Yes, while typically acting as a bidentate ligand, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can exhibit unusual coordination behavior. In the complex [H4Ir4(CO)4{Fe(C5H3PPh2)(C5H4P(Ph)C6H4)}2], one of the dppf ligands undergoes dehydrogenation and coordinates to the iridium center through both phosphorus atoms and a cyclopentadienyl carbon, demonstrating a tridentate coordination mode. []

Q8: How is 1,1'-Ferrocenediyl-bis(diphenylphosphine) utilized in the synthesis of heteropolymetallic complexes?

A8: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging ligand to link different metal centers, enabling the synthesis of heteropolymetallic complexes. For example, reacting [Pd2(dppf)2(µ-S)2] with [AgCl(PPh3)] leads to the formation of [Ag2Pd2Cl2(dppf)2(µ3-S)2], a heteropolymetallic aggregate containing both palladium and silver. []

Q9: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) contribute to the formation of platinum clusters?

A9: 1,1'-Ferrocenediyl-bis(diphenylphosphine) plays a crucial role in the formation of heteroleptic Chini-type platinum clusters. Reacting [Pt6(CO)12]2- with dppf results in the formation of [Pt6(CO)10(dppf)]2-. Oxidation of this cluster leads to its oligomerization, yielding larger clusters like [Pt12(CO)20(dppf)2]2- and [Pt18(CO)30(dppf)3]2-. []

Q10: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) be used to create macrocycles and supramolecular structures?

A10: Yes, the combination of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with gold(I) diacetylide complexes can lead to the formation of macrocyclic rings and even []catenanes through a self-assembly process. This highlights the potential of dppf in constructing complex supramolecular architectures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.